molecular formula C6H8Cl2O2 B1580487 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene CAS No. 25038-72-6

2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene

Cat. No. B1580487
CAS RN: 25038-72-6
M. Wt: 183.03 g/mol
InChI Key: WJGVWFOXHWYCHL-UHFFFAOYSA-N
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Description

“2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene” is a complex chemical compound. It is also known as “Methyl acrylate”, “Methyl propenoate”, “Methyl 2-propenoate”, and "Methyl ester of 2-propenoic acid" . Its molecular formula is C4H6O2 . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of “2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene” involves introducing hydrophilic groups of carboxyl and hydroxyl groups using methyl methacrylate and butyl acrylate as the main monomers and benzoyl peroxide as the initiator .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene” is complex. The molecular weight of the methyl ester of 2-propenoic acid is 86.0892 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene” are complex and depend on the conditions of the reaction. More detailed information about specific reactions can be found in specialized chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene” are determined by its molecular structure. The molecular weight of the methyl ester of 2-propenoic acid is 86.0892 . More detailed information about its physical and chemical properties can be found in specialized chemical databases .

properties

IUPAC Name

1,1-dichloroethene;methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.C2H2Cl2/c1-3-4(5)6-2;1-2(3)4/h3H,1H2,2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGVWFOXHWYCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C.C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25038-72-6
Record name Methyl acrylate-vinylidene chloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25038-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

183.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 168255

CAS RN

25038-72-6
Record name 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, methyl ester, polymer with 1,1-dichloroethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Dichloroethene, methyl 2-propenoate polymer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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